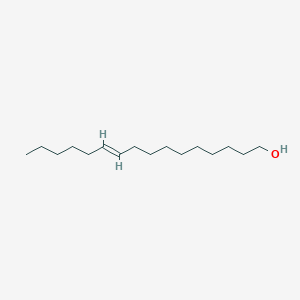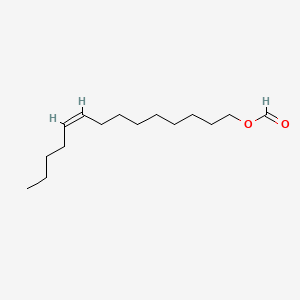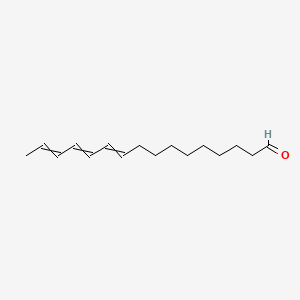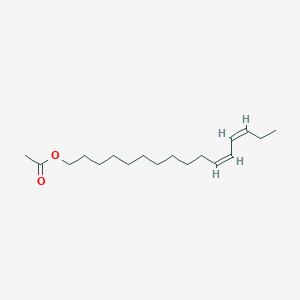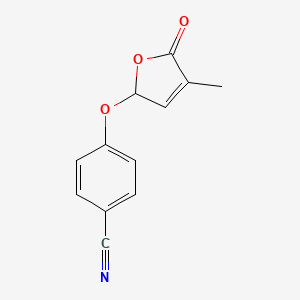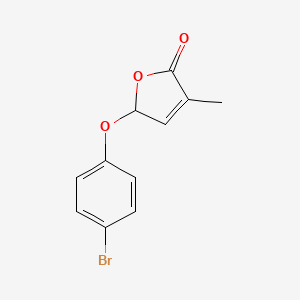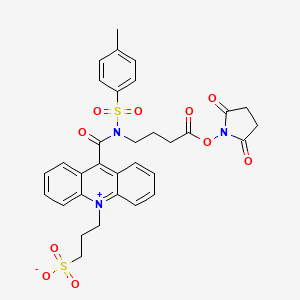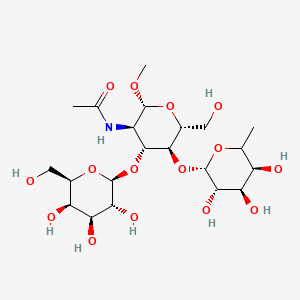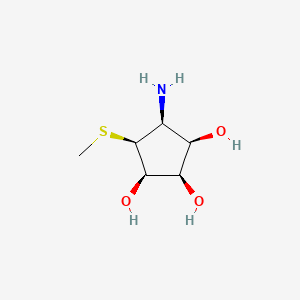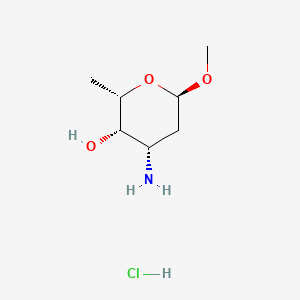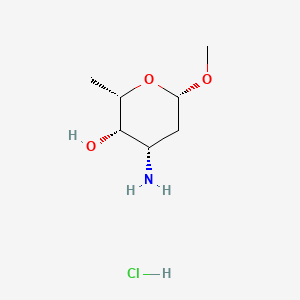
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) is a chemical compound that is commonly used in scientific research. It is a labeled analog of nicotine, which means that it has been modified with deuterium atoms to make it easier to track in experiments. 3,3,4,4-D4 is used in a variety of research applications, including studies on the mechanism of action of nicotine, the effects of nicotine on the body, and the development of new treatments for nicotine addiction.
Scientific Research Applications
Jing et al. (2014) developed a sensitive and reproducible assay for detecting and quantifying [pyridine-D4]hydroxy acid ([D4]4) in human urine, a biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic activation in smokers. This assay can be used in future studies evaluating the efficiency of NNK metabolic activation in humans (Jing et al., 2014).
Stepanov et al. (2008) showed that NNK metabolic activation is a significant pathway in smokers, accounting for about 86% of total urinary excretion of NNK metabolites. This study used [pyridine-D4]NNK to specifically identify NNK-derived metabolites in smokers' urine (Stepanov et al., 2008).
Lin et al. (1993) reported the synthesis of [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone ([3,3-D2]HPB), used as an internal standard for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines. This synthesis is crucial for studying the tobacco-specific nitrosamine exposure (Lin et al., 1993).
Upadhyaya et al. (2003) identified DNA adducts formed by 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) through metabolic activation. This study provides markers for investigating the role of specific NNAL-DNA adducts in carcinogenesis by NNAL and NNK (Upadhyaya et al., 2003).
Peterson et al. (1991) developed a high-pressure liquid chromatography assay to determine the extent of NNK metabolism through alpha-hydroxylation pathways in microsomal preparations, using levels of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) to measure the extent of methyl hydroxylation (Peterson et al., 1991).
Smith et al. (1992) investigated the metabolism of NNK in human lung and liver microsomes and cytochromes P-450 expressed in hepatoma cells, indicating the potential role of human P-450 forms in the metabolic activation of NNK (Smith et al., 1992).
properties
IUPAC Name |
3,3,4,4-tetradeuterio-4-hydroxy-1-pyridin-3-ylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6H2/i2D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUGZHJVRHQGP-QLYAIYELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C1=CN=CC=C1)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662027 |
Source


|
| Record name | 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4) | |
CAS RN |
359435-75-9 |
Source


|
| Record name | 4-Hydroxy-1-(pyridin-3-yl)(3,3,4,4-~2~H_4_)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

